REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH:11]([C:14]1[CH:19]=[CH:18][C:17]([N:20]=[C:21]=[O:22])=[CH:16][CH:15]=1)([CH3:13])[CH3:12].O>CN(C)C=O>[CH:11]([C:14]1[CH:19]=[CH:18][C:17]([NH:20][C:21](=[O:22])[NH:1][C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[C:5]([OH:7])=[O:6])=[CH:16][CH:15]=1)([CH3:13])[CH3:12]
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Name
|
|
Quantity
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0.46 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
0.59 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)C1=CC=C(C=C1)N=C=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
O
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Type
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CUSTOM
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Details
|
After stirring for 20 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting precipitate was collected by filtration
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Type
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WASH
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Details
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washed with water and tetrahydrofuran
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Type
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CUSTOM
|
Details
|
dried under vacuum
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Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)NC(NC=1C=C(C(=O)O)C=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.9 mmol | |
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |